molecular formula C17H19BrN2O3S B2934632 1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251557-08-0

1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2934632
CAS No.: 1251557-08-0
M. Wt: 411.31
InChI Key: ZQGYBCUVVAIJIM-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a bromophenyl group, a piperidine sulfonyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the bromophenyl group, the piperidine sulfonyl group, and the dihydropyridinone core. One common synthetic route involves the following steps:

    Formation of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Formation of the Dihydropyridinone Core: This step involves the cyclization of an appropriate precursor, such as a β-keto ester, under acidic or basic conditions to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
  • 1-[(3-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
  • 1-[(3-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Uniqueness

1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to the presence of the bromophenyl group, which can impart specific reactivity and biological activity

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGYBCUVVAIJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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